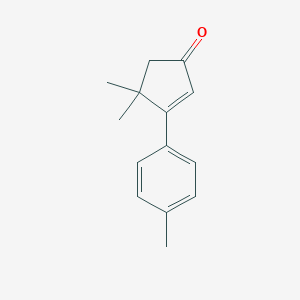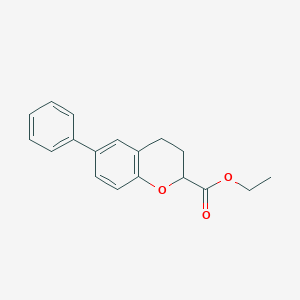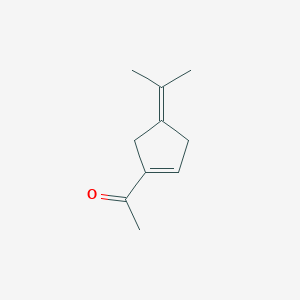
1-(3-Methylthiophen-2-yl)propane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylthiophen-2-yl)propane-1,2-dione is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 1-(3-Methylthiophen-2-yl)propane-1,2-dione typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the propane-1,2-dione moiety. One common method involves the use of acylation reactions where 3-methylthiophene is reacted with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(3-Methylthiophen-2-yl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-(3-Methylthiophen-2-yl)propane-1,2-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticonvulsant and antinociceptive agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of other thiophene-based compounds with applications in corrosion inhibition and other industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Methylthiophen-2-yl)propane-1,2-dione involves its interaction with molecular targets such as voltage-gated sodium and calcium channels. These interactions can modulate the activity of these channels, leading to anticonvulsant and antinociceptive effects . The compound may also interact with GABA transporters, contributing to its pharmacological activity .
Comparaison Avec Des Composés Similaires
1-(3-Methylthiophen-2-yl)propane-1,2-dione can be compared with other thiophene derivatives such as:
Tiagabine: A compound with a bis(3-methylthiophen-2-yl)methane fragment known for its anticonvulsant activity.
Ethosuximide: A well-known antiepileptic drug with a pyrrolidine-2,5-dione core.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
These compounds share structural similarities but differ in their specific pharmacological activities and applications.
Propriétés
Numéro CAS |
59020-82-5 |
|---|---|
Formule moléculaire |
C8H8O2S |
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
1-(3-methylthiophen-2-yl)propane-1,2-dione |
InChI |
InChI=1S/C8H8O2S/c1-5-3-4-11-8(5)7(10)6(2)9/h3-4H,1-2H3 |
Clé InChI |
OWGWTASOVFXVBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


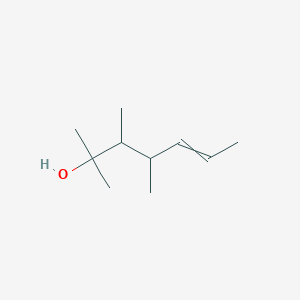
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

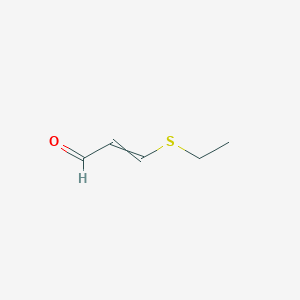



![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
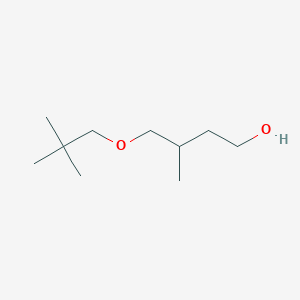
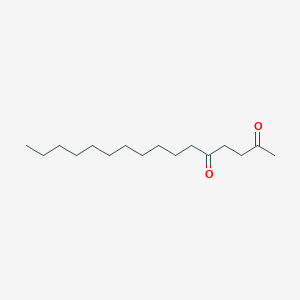
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
